molecular formula C10H11BrFNO B1604013 2-Bromo-5-fluoro-N-propylbenzamide CAS No. 951884-10-9

2-Bromo-5-fluoro-N-propylbenzamide

Cat. No.: B1604013
CAS No.: 951884-10-9
M. Wt: 260.1 g/mol
InChI Key: IHDSYOIPWUFKCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-propylbenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced in a catalytic hydrogenation system using Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. Catalysts used in these processes can be recycled, making the production more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .

Scientific Research Applications

2-Bromo-5-fluoro-N-propylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzyl bromide
  • 2-Bromo-5-fluorobenzotrifluoride

Uniqueness

2-Bromo-5-fluoro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-bromo-5-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDSYOIPWUFKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640949
Record name 2-Bromo-5-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-10-9
Record name 2-Bromo-5-fluoro-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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